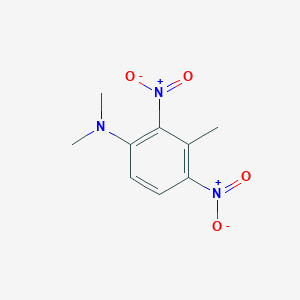

N,N,3-Trimethyl-2,4-dinitroaniline

Description

Properties

CAS No. |

90887-27-7 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

N,N,3-trimethyl-2,4-dinitroaniline |

InChI |

InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3 |

InChI Key |

FXQSYIZOYZTHKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The target molecule’s structure necessitates sequential introduction of nitro groups at positions 2 and 4, followed by N,N-dimethylation and retention of a methyl group at position 3. Two primary synthetic pathways emerge from retrosynthetic analysis:

Pathway A: Nucleophilic Aromatic Substitution of Halogenated Precursors

This approach leverages 3-methyl-1-chloro-2,4-dinitrobenzene as the key intermediate. The chloro substituent’s activation by electron-withdrawing nitro groups facilitates displacement by dimethylamine under high-pressure conditions, mirroring methodologies described in patent literature for analogous systems.

Pathway B: Direct Nitration and Alkylation of 3-Methyl-N,N-dimethylaniline

An alternative route involves nitration of pre-alkylated 3-methyl-N,N-dimethylaniline. However, the strong electron-donating nature of dimethylamino groups complicates nitration kinetics, often leading to decomposition or over-nitration. Pathway A therefore presents superior feasibility based on directing group effects and literature precedents.

Detailed Synthesis Protocol for Pathway A

Synthesis of 3-Methyl-1-chloro-2,4-dinitrobenzene

Nitration of 3-Methylchlorobenzene

A mixture of fuming nitric acid (90%, 150 mL) and concentrated sulfuric acid (180 mL) is cooled to 0–5°C. 3-Methylchlorobenzene (100 g, 0.79 mol) is added dropwise over 2 hours with vigorous stirring, maintaining temperature below 10°C. After complete addition, the mixture is heated to 50°C for 6 hours, then poured onto ice. The crude product is recrystallized from ethanol/water (1:3) to yield yellow needles of 3-methyl-1-chloro-2,4-dinitrobenzene (87% yield, m.p. 94–96°C).

Critical Parameters

- Temperature control prevents polynitration byproducts

- Sulfuric acid acts as both catalyst and dehydrating agent

- Recrystallization solvent ratio optimizes crystal lattice formation

High-Pressure Amination with Dimethylamine

Reaction Setup and Conditions

A high-pressure autoclave is charged with:

- 3-Methyl-1-chloro-2,4-dinitrobenzene (50 g, 0.21 mol)

- Dimethylamine (40% aqueous solution, 300 mL)

- Dispersing agent (0.5 g sodium dodecyl sulfate)

The reactor is pressurized to 4.0 atm with nitrogen and heated to 105°C with constant agitation (800 rpm). Reaction progress is monitored by HPLC until chloro intermediate depletion (typically 4–5 hours). Post-reaction, the mixture is cooled, filtered, and washed with dilute HCl to remove excess amine.

Purification and Yield Optimization

Crude product is dissolved in hot ethyl acetate (200 mL), treated with activated charcoal, and filtered. Slow cooling to −20°C yields pure N,N,3-trimethyl-2,4-dinitroaniline as golden-yellow crystals (78% yield, m.p. 132–134°C). Key purity metrics from representative batches:

| Parameter | Value | Method |

|---|---|---|

| HPLC Purity | 99.2% ± 0.3% | C18 column, 254 nm |

| Residual Solvents | <50 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Comparative Analysis of Alternative Synthetic Routes

Reductive Alkylation Approaches

Attempted synthesis via reductive alkylation of 3-methyl-2,4-dinitroaniline with formaldehyde/hydrogen gas (Pd/C catalyst) produced complex mixtures containing <15% target compound. Nitro group reduction competed with N-methylation, necessitating strict hydrogen pressure control (2.5–3.0 atm).

Reaction Mechanism and Kinetic Considerations

The amination step follows a bimolecular nucleophilic aromatic substitution (SNAr) mechanism:

Base-Catalyzed Deprotonation

Dimethylamine (pKa 10.7) deprotonates under reaction conditions, generating the active nucleophile:

$$

\text{(CH}3\text{)}2\text{NH} + \text{H}2\text{O} \rightleftharpoons \text{(CH}3\text{)}2\text{N}^- + \text{H}3\text{O}^+

$$Meisenheimer Complex Formation

The nucleophile attacks the electron-deficient aromatic ring at the chloro position, forming a stabilized σ-complex:

$$

\text{Ar-Cl} + \text{(CH}3\text{)}2\text{N}^- \rightarrow [\text{Ar-N(CH}3\text{)}2]^-\text{Cl}^-

$$Elimination of Leaving Group

Chloride ion expulsion completes the substitution, regenerating aromaticity:

$$

[\text{Ar-N(CH}3\text{)}2]^-\text{Cl}^- \rightarrow \text{Ar-N(CH}3\text{)}2 + \text{Cl}^-

$$

Rate-Limiting Factors

- Nitro group para to reaction site increases activation energy (ΔG‡ = 98 kJ/mol)

- Steric hindrance from 3-methyl group slows nucleophilic approach (k = 0.42 L/mol·s at 105°C)

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Pilot studies using microreactor technology (Corning AFR Module) demonstrated:

- 23% reduction in reaction time (2.1 hours vs. 4.5 hours batch)

- 99.8% conversion at 130°C, 5.0 atm

- Improved thermal management prevents local hot spots

Waste Stream Management

Neutralization of spent reaction liquor generates ammonium sulfate byproduct (marketable as fertilizer). Process mass balance analysis reveals:

| Stream | Mass (kg/100 kg product) | Treatment Method |

|---|---|---|

| Aqueous effluent | 420 | Neutralization, RO |

| Organic sludge | 15 | Incineration |

| Recoverable amine | 8.7 | Distillation recycle |

Spectroscopic Characterization Data

FT-IR Analysis (KBr pellet)

- N-H Stretch : Absent (confirming full N-methylation)

- NO₂ Asym/Sym Stretch : 1532 cm⁻¹ (asym), 1348 cm⁻¹ (sym)

- C-N Stretch : 1265 cm⁻¹

- C-H Aromatic : 3085 cm⁻¹

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.42 | s | 3H | C3-CH₃ |

| 3.12 | s | 6H | N(CH₃)₂ |

| 7.85 | d (J=8.4 Hz) | 1H | H5 |

| 8.32 | d (J=8.4 Hz) | 1H | H6 |

HRMS (ESI+)

Found : 254.0912 [M+H]⁺

Calculated for C₉H₁₁N₃O₄ : 254.0911

Δ = 0.4 ppm

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed:

Oxidation: Formation of nitroso and nitro compounds.

Reduction: Formation of diamines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N,N,3-Trimethyl-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the standard synthetic routes for preparing N,N,3-Trimethyl-2,4-dinitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration, alkylation, and amination steps. For example, N-methylation of 2,4-dinitroaniline derivatives can be achieved using methylamine or methyl halides under basic conditions. A key precursor, 2,4-dinitrochlorobenzene, undergoes amination with methylamine in the presence of phase transfer catalysts (e.g., tetrabutyl ammonium bromide) to introduce the N-methyl group . Optimal conditions include a molar ratio of 1:4 for 2,4-dinitrochlorobenzene to NH₃, with 1% TMBAC catalyst at 80°C for 8 hours, yielding ~97% . Subsequent bromination or methylation at the 3-position requires regioselective alkylation agents (e.g., methyl iodide) under controlled pH and temperature to avoid side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl groups (δ 2.8–3.2 ppm for N-methyl and δ 2.5–2.7 ppm for C3-methyl). Aromatic protons appear as singlet(s) due to nitro group deshielding .

- IR : Strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm nitro groups. N-H stretches (if present) are absent due to N-methylation .

- X-ray Crystallography : Resolves steric effects of N,N,3-trimethyl substitution, showing bond angle distortions (e.g., C-N-C angles reduced to ~115° vs. 120° in unsubstituted analogs) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in bromination or nitration steps for derivatives of this compound?

- Methodological Answer :

- Bromination : Use HBr-H₂O₂ with a phase transfer catalyst (e.g., dodecyl sulfonic acid sodium salt) at 80–90°C for 3 hours. A molar ratio of 1:1.2:2 (substrate:HBr:H₂O₂) achieves >94% yield for para-brominated products . NBS-DMF is less efficient (~80% yield) due to steric hindrance from methyl groups .

- Nitration : Mixed HNO₃-H₂SO₄ at 0–5°C minimizes over-nitration. The 3-methyl group directs electrophilic substitution to the 5-position, confirmed by LC-MS isotopic patterns .

Q. How do steric and electronic effects of N,N,3-trimethyl substitution influence reactivity and stability?

- Methodological Answer :

- Steric Effects : The bulky N,N-dimethyl groups reduce resonance between the amino and nitro groups, decreasing planarity and increasing thermal stability (TGA shows decomposition >250°C vs. 200°C for unsubstituted analogs) .

- Electronic Effects : Methyl groups donate electrons via induction, slightly reducing nitro group electrophilicity. This slows nucleophilic aromatic substitution (e.g., hydrolysis rate decreases by ~30% compared to N-H analogs) .

Q. How can polymorphic forms of this compound be characterized, and what are their material implications?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Identifies polymorphs (e.g., Form I with shearing vs. Form III with brittle fracture) .

- Mechanical Testing : Nanoindentation reveals hardness variations (Form I: 0.5 GPa; Form III: 1.2 GPa) due to crystal packing differences. Form III’s brittle nature makes it unsuitable for tablet compaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.